1-(2-Bromoethoxy)cyclobutane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(2-bromoethoxy)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c8-4-5-10-7(6-9)2-1-3-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWWOJEXADJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with bromoethanol in the presence of a base to form the intermediate 1-(2-bromoethoxy)cyclobutanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the reactions.
Chemical Reactions Analysis
1-(2-Bromoethoxy)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary or secondary amines.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while reduction of the carbonitrile group results in primary amines.
Scientific Research Applications
1-(2-Bromoethoxy)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as anticancer and antiviral agents, is ongoing. The compound’s structural features make it a candidate for drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonitrile group play crucial roles in binding to active sites or interacting with functional groups on target molecules. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:
Key Observations:
- Substituent Effects : Bromine and chlorine substituents (e.g., in and ) enhance electrophilicity, facilitating nucleophilic substitution reactions. Methoxy groups () improve solubility and modulate electronic effects via resonance .
- Synthetic Routes : Cyclobutane rings are often constructed using dibromopropane and NaH (), while bromo/chloro substituents are introduced via electrophilic aromatic substitution or palladium-catalyzed coupling .
- Applications : Brominated derivatives (e.g., ) serve as intermediates in kinase inhibitors or WD-repeat protein inhibitors, as seen in . Methoxy-substituted analogs () are explored in photoredox catalysis or as rigid scaffolds .
Reactivity and Stability
- Bromo vs. Chloro Substituents: Bromine’s larger atomic radius (vs. For example, 1-(2-Bromophenyl)cyclobutane-1-carbonitrile () may undergo Suzuki-Miyaura coupling more readily than its chloro analog .
- Nitrile Group Utility : The nitrile moiety enables further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines). demonstrates nitrile-containing compounds as precursors for sulfonamide inhibitors .
Spectral Characterization
- IR Spectroscopy: The nitrile group’s C≡N stretch appears consistently near 2224 cm⁻¹ across analogs (e.g., ). Aromatic C-H stretches (~3000–3100 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) are also diagnostic .
- NMR Data : Cyclobutane protons typically resonate between δ 2.0–3.0 ppm (e.g., δ 2.02–2.98 in ), while aromatic protons vary based on substituents (e.g., δ 7.68 in for bromophenyl) .
Medicinal Chemistry
- highlights cyclobutane carbonitriles as intermediates in synthesizing WD-repeat protein inhibitors, with substituents like methylsulfonyl enhancing binding affinity .
Biological Activity
1-(2-Bromoethoxy)cyclobutane-1-carbonitrile is a chemical compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a bromine atom, an ethoxy group, and a carbonitrile moiety, allows it to interact with various biological targets, including enzymes and receptors. This article reviews its synthesis, biological mechanisms, and potential applications based on diverse research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 204.06 g/mol
- Structural Characteristics : The compound consists of a cyclobutane ring substituted with a bromine atom and an ethoxy group, along with a carbonitrile functional group.
Synthesis
The synthesis of this compound typically involves:
- Formation of Intermediate : Reaction of cyclobutanone with bromoethanol in the presence of a base yields 1-(2-bromoethoxy)cyclobutanone.
- Cyanation Reaction : The intermediate undergoes cyanation using sodium or potassium cyanide to produce the final product.
- Reaction Conditions : Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, often requiring heating to facilitate reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, potentially affecting metabolic pathways.
- Receptor Modulation : It may modulate receptor functions, influencing signaling pathways that regulate cellular responses.
Biological Activity
Research indicates several areas where this compound exhibits biological activity:
Anticancer Potential
Studies have suggested that compounds with similar structures may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example:
- Inhibition of Wnt Signaling Pathway : Compounds that affect the CBP/p300 interaction can inhibit transcriptional activation linked to cancer progression .
Enzyme Interaction Studies
The compound's ability to interact with enzymes has been explored in various studies:
- Ghrelin O-acyltransferase (GOAT) : Inhibitors of this enzyme have shown promise in regulating appetite and energy balance, indicating potential therapeutic applications for metabolic disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 1-(2-Chloroethoxy)cyclobutane-1-carbonitrile | Chlorine instead of Bromine | Different reactivity; potential for varied biological effects |
| 1-(2-Bromoethoxy)cyclopentane-1-carbonitrile | Cyclopentane instead of Cyclobutane | Altered chemical properties; may exhibit different interactions |
| 1-(2-Bromoethoxy)cyclobutane-1-carboxylic acid | Carboxylic acid group instead of Carbonitrile | Changes in acidity and reactivity; potential for different therapeutic applications |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile, and how do side reactions impact yield?
- Methodological Answer : Synthesis typically involves alkylation of a cyclobutane-carbonitrile precursor with 1,2-dibromoethane or similar bromoalkylating agents. Evidence from analogous syntheses (e.g., cyclobutane-carbonitrile derivatives) suggests using NaH in DMSO as a base-solvent system at room temperature to 60°C for 12–24 hours . Key challenges include controlling regioselectivity and minimizing elimination byproducts. For example, in the synthesis of 1-(3-aminophenyl)cyclobutane-1-carbonitrile, flash chromatography (Hexane/EtOAc gradients) is critical for isolating the product from unreacted starting materials and dimeric byproducts . Yields range from 52% to 99%, depending on substituent electronic effects and steric hindrance .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine H/C NMR spectroscopy and high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. For instance, H NMR signals for the cyclobutane ring protons typically appear as multiplets between δ 2.0–3.0 ppm, while the bromoethoxy group shows a triplet near δ 3.6–4.0 ppm (J ≈ 6–7 Hz) . Discrepancies in coupling constants or unexpected splitting patterns may indicate conformational strain or impurities, necessitating further purification (e.g., recrystallization or preparative HPLC) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is light- and moisture-sensitive due to the reactive C-Br bond. Store under inert gas (N or Ar) at –20°C in amber vials. Degradation pathways include hydrolysis of the nitrile group to an amide or elimination to form cyclobutene derivatives. Stability tests via periodic NMR or LC-MS monitoring are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data in cyclobutane-carbonitrile derivatives?
- Methodological Answer : Contradictions in NMR or MS data often arise from rotational isomers (e.g., restricted rotation in the cyclobutane ring) or residual solvents. For example, in 1-(3-chlorophenyl)cyclobutane-1-carbonitrile, dynamic NMR experiments at variable temperatures (e.g., –40°C to 60°C) can reveal coalescence of proton signals, confirming conformational exchange . For ambiguous mass spectra, isotopic pattern analysis (e.g., Br/Br splitting) and tandem MS/MS fragmentation should be employed .
Q. What computational strategies are effective for modeling steric and electronic effects in bromoethoxy-substituted cyclobutanes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict preferred conformers and assess steric strain in the cyclobutane ring. For the bromoethoxy substituent, Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the C-Br σ* orbital and adjacent lone pairs . Molecular dynamics simulations (e.g., in explicit DMSO solvent) further validate reaction mechanisms observed experimentally, such as SN2 vs. SN1 pathways in alkylation steps .
Q. How can researchers design kinetic studies to optimize catalytic coupling reactions involving this compound?
- Methodological Answer : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) as a model system. Monitor reaction progress via in situ IR or F NMR (if fluorinated substrates are used). For example, in the synthesis of biaryl derivatives, kinetic isotope effect (KIE) studies with deuterated analogs differentiate between rate-determining oxidative addition and transmetallation steps . Design of Experiments (DoE) software (e.g., MODDE®) can statistically optimize catalyst loading, temperature, and ligand ratios .
Data Contradiction Analysis
Q. Why do reported yields vary widely for cyclobutane-carbonitrile alkylation reactions?
- Methodological Answer : Yield discrepancies (e.g., 52% vs. 99% in similar reactions) stem from differences in substituent electronic effects and purification protocols. For example, electron-withdrawing groups (e.g., sulfonyl) stabilize intermediates, improving yields, while steric hindrance from ortho-substituents reduces reactivity . Inconsistent workup methods (e.g., aqueous vs. non-aqueous extraction) also affect recovery rates. Researchers should replicate conditions with internal standards (e.g., 1,3,5-trimethoxybenzene) to normalize yield calculations .
Experimental Design Recommendations
- Control Experiments : Include "no base" and "no alkylating agent" controls to identify side reactions.
- Advanced Analytics : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguous stereochemistry .
- Safety Protocols : Follow guidelines for handling brominated compounds, including fume hood use and PPE (respirators, nitrile gloves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
